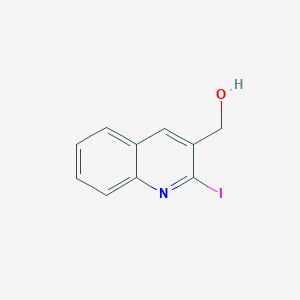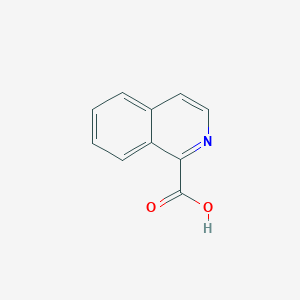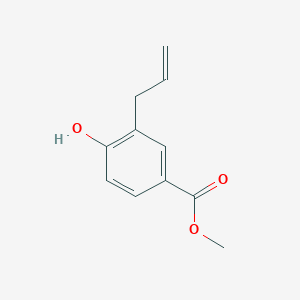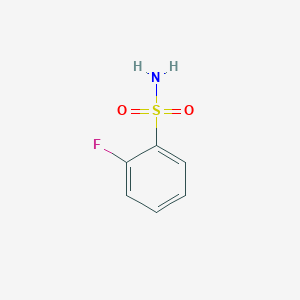![molecular formula C19H19N3 B182644 1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine CAS No. 796-57-6](/img/structure/B182644.png)
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine, commonly known as QPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QPD is a fluorescent dye that has been used as a probe for detecting the presence of metal ions, such as copper and zinc, in biological systems.
作用机制
The mechanism of action of QPD is based on its ability to bind to metal ions. When QPD binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This change in fluorescence can be used to detect the presence of metal ions in biological systems.
Biochemical and Physiological Effects:
QPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in vitro. QPD has also been shown to be stable in biological environments, making it a useful tool for studying metal ion binding in living systems.
实验室实验的优点和局限性
One of the main advantages of QPD is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of QPD is its limited solubility in water, which can make it difficult to use in certain experimental systems.
未来方向
There are several future directions for research on QPD. One area of interest is the development of new biosensors that use QPD as a fluorescent probe for the detection of metal ions in biological systems. Another area of interest is the study of QPD in living systems, including its potential applications in imaging and diagnostics. Additionally, further research is needed to fully understand the biochemical and physiological effects of QPD in vivo.
合成方法
QPD can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-(2-bromoethyl)quinoline with 1,2-diaminobenzene in the presence of sodium hydride. This reaction results in the formation of QPD as a yellow powder.
科学研究应用
QPD has been widely used as a fluorescent probe in scientific research. It has been used to detect the presence of metal ions in biological systems, such as copper and zinc. QPD has also been used to study the binding properties of metal ions to proteins and other biomolecules. Additionally, QPD has been used in the development of biosensors for the detection of metal ions.
属性
CAS 编号 |
796-57-6 |
|---|---|
产品名称 |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
分子式 |
C19H19N3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C19H19N3/c1-22(2)19-10-8-14(13-17(19)20)7-9-15-11-12-21-18-6-4-3-5-16(15)18/h3-13H,20H2,1-2H3/b9-7+ |
InChI 键 |
ZPIGNYBULUNTNI-VQHVLOKHSA-N |
手性 SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)N |
其他 CAS 编号 |
796-57-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)










